1-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]-4-phenylpiperazine
Description
1-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]-4-phenylpiperazine is a phenylpiperazine derivative characterized by a nitro group at the 2-position and a trifluoromethylsulfonyl (-SO₂CF₃) group at the 4-position of the phenyl ring attached to the piperazine core (Figure 1).
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O4S/c18-17(19,20)28(26,27)14-6-7-15(16(12-14)23(24)25)22-10-8-21(9-11-22)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEQGCVJXJVIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]-4-phenylpiperazine (often abbreviated as NTPSP) is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound belongs to a class of piperazine derivatives that have garnered attention for their pharmacological properties, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of NTPSP includes a piperazine ring substituted with a nitro group and a trifluoromethylsulfonyl group on the phenyl moiety. This combination of substituents enhances its lipophilicity and potential reactivity, making it an interesting candidate for various biological applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H16F3N3O4S |
| Molecular Weight | 397.43 g/mol |
| CAS Number | Not available |
The biological activity of NTPSP is largely attributed to its capacity to interact with various molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates, which may interact with cellular components, potentially leading to antimicrobial or anticancer effects . The trifluoromethylsulfonyl group enhances the compound's ability to penetrate biological membranes, thereby improving its bioavailability and efficacy in reaching target sites.
Antimicrobial Activity
Research has indicated that compounds similar to NTPSP exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that nitro-substituted phenyl compounds can effectively inhibit the growth of bacteria such as Escherichia coli and fungi like Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds often fall within low micromolar ranges, indicating potent activity.
Anticancer Activity
NTPSP has been investigated for its anticancer potential, particularly against various human cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the down-regulation of key oncogenes. For example:
- Cell lines tested : A549 (lung), HCT116 (colon), PC3 (prostate)
- IC50 values :
- A549: 44.4 µM
- HCT116: 22.4 µM
- PC3: 17.8 µM
These values indicate that NTPSP could be more effective than traditional chemotherapeutics like Doxorubicin in certain contexts.
Study on Alpha-Synuclein Inhibition
A recent study explored the use of nitro- and trifluoromethyl-decorated phenyl compounds as inhibitors of alpha-synuclein fibril formation, which is implicated in neurodegenerative diseases like Parkinson's. Among eighteen compounds tested, two exhibited activity comparable to established inhibitors, suggesting that NTPSP could play a role in neuroprotective strategies.
Pharmacokinetic Studies
Further investigations into the pharmacokinetics of NTPSP revealed favorable absorption characteristics and metabolic stability, which are critical for its development as a therapeutic agent. The compound demonstrated an extended half-life in vivo, suggesting potential for sustained efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with other phenylpiperazine derivatives. Key differentiating factors include substituent electronic effects, steric bulk, and reported biological activities.
Structural Analogues and Substituent Effects
Electronic and Steric Considerations
- Trifluoromethylsulfonyl (-SO₂CF₃) vs.
- Nitro (-NO₂) Positioning: The 2-nitro group in the target compound and VPC-70127 is critical for π-stacking or hydrogen bonding, as seen in Myc inhibitors .
- Sulfonyl Variants: Naphthylsulfonyl () and tosyl () groups increase steric bulk, which may improve selectivity but reduce solubility compared to -SO₂CF₃ .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DCM or THF) to enhance solubility of intermediates.
- Catalysis : Employ catalysts like DMAP for efficient coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
